Pefloxacin - 70458-92-3

Pefloxacin

Catalog Number: EVT-279059
CAS Number: 70458-92-3
Molecular Formula: C17H20FN3O3
Molecular Weight: 333.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pefloxacin is a quinolone that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6 and 7 by ethyl, carboxy, fluorine, and 4-methylpiperazin-1-yl groups, respectively. It has a role as an antiinfective agent, a DNA synthesis inhibitor and an antibacterial drug. It is a quinolone, a N-arylpiperazine, a N-alkylpiperazine, a quinolone antibiotic, a fluoroquinolone antibiotic and a monocarboxylic acid.
A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.
Pefloxacin is a fluoroquinolone antibiotic with broad-spectrum antimicrobial activity. Pefloxacin inhibits the activity of microbial DNA gyrase and topoisomerase IV. This disrupts DNA replication and prevents cell division.

Norfloxacin

  • Compound Description: Norfloxacin is a synthetic fluoroquinolone antibacterial agent that acts as a bactericidal compound by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , ]

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , , , , , , ]

Ofloxacin

  • Compound Description: Ofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It inhibits bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [, , , , , , ]

Enoxacin

  • Compound Description: Enoxacin is another fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Like Pefloxacin, it targets bacterial DNA gyrase, inhibiting DNA replication. []

Levofloxacin

  • Compound Description: Levofloxacin, a synthetic fluoroquinolone antibiotic, exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription. []
  • Relevance: Levofloxacin is structurally related to Pefloxacin, both belonging to the fluoroquinolone class. In studies investigating Salmonella enterica serovars Typhi & Paratyphi A, Levofloxacin, alongside Ciprofloxacin and Ofloxacin, was assessed alongside Pefloxacin to evaluate the latter's effectiveness as a surrogate marker for fluoroquinolone susceptibility. []

Marbofloxacin

  • Compound Description: Marbofloxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum activity against various bacterial species. It functions by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. []
  • Relevance: Marbofloxacin, like Pefloxacin, belongs to the fluoroquinolone class of antibiotics. While they share a similar mechanism of action and broad-spectrum activity, their pharmacological properties and efficacies against specific pathogens may differ. Research often involves comparing Marbofloxacin with other fluoroquinolones, including Pefloxacin, to assess their relative potencies and potential advantages for treating various bacterial infections. []

Cefamandole

  • Compound Description: Cefamandole is a second-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death. []
  • Relevance: Although structurally different from Pefloxacin, Cefamandole serves as a comparative antibiotic in research investigating the impact of different prophylaxis regimens on coagulase-negative staphylococcal flora in cardiac surgery patients. The study compared the effects of Cefamandole prophylaxis with those of Pefloxacin prophylaxis. []

Amikacin

  • Compound Description: Amikacin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria. It works by binding to the bacterial ribosome, inhibiting protein synthesis. [, , ]
  • Relevance: Amikacin, though structurally dissimilar to Pefloxacin, is often investigated in combination with Pefloxacin or other fluoroquinolones to assess potential synergistic effects against resistant bacterial strains. [] Researchers study these combinations to evaluate their efficacy in treating severe infections, such as endocarditis caused by multidrug-resistant bacteria, including Pseudomonas aeruginosa. [, ]

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with activity against a broad range of Gram-negative bacteria and some Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis. [, , , ]
  • Relevance: Ceftazidime, despite being structurally distinct from Pefloxacin, is often studied in combination with aminoglycosides like amikacin as a comparative treatment regimen. Researchers investigate these combinations alongside Pefloxacin or other fluoroquinolones to assess their effectiveness against severe infections, especially those caused by multidrug-resistant bacteria like Pseudomonas aeruginosa. [, , ]

Metronidazole

  • Compound Description: Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain parasites. It works by disrupting DNA synthesis and causing DNA strand breakage in susceptible organisms. [, ]
  • Relevance: While structurally unrelated to Pefloxacin, Metronidazole is often used in combination with Pefloxacin for its activity against anaerobic bacteria, particularly in the context of surgical prophylaxis for colorectal surgery. This combination aims to provide comprehensive coverage against both aerobic and anaerobic bacteria that could potentially cause postoperative infections. [, ]

Fosfomycin

  • Compound Description: Fosfomycin is a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial cell wall synthesis at an early stage. []
  • Relevance: While structurally different from Pefloxacin, Fosfomycin is investigated in combination with fluoroquinolones like Pefloxacin or Ciprofloxacin to evaluate potential synergistic effects against multidrug-resistant bacteria. This approach aims to enhance the efficacy of treatment against challenging infections, particularly those caused by Pseudomonas aeruginosa. []

Erythromycin

  • Compound Description: Erythromycin is a macrolide antibiotic effective against various Gram-positive bacteria and some Gram-negative bacteria. It functions by inhibiting bacterial protein synthesis. []
  • Relevance: Although structurally dissimilar to Pefloxacin, Erythromycin serves as a comparative antibiotic in research investigating treatments for experimental guinea pig legionellosis. The study compared the efficacy of Pefloxacin with Erythromycin in managing the infection. []

Co-trimoxazole

  • Compound Description: Co-trimoxazole is a combination antibiotic containing sulfamethoxazole, a sulfonamide, and trimethoprim, a dihydrofolate reductase inhibitor. This combination exhibits synergistic activity against a broad spectrum of bacteria. []
  • Relevance: Co-trimoxazole, despite being structurally different from Pefloxacin, serves as a comparative treatment option in studies assessing the efficacy of single-dose Pefloxacin regimens. This comparison helps evaluate the potential advantages of single-dose Pefloxacin over traditional multi-dose antibiotic regimens like Co-trimoxazole, particularly in treating uncomplicated cystitis. []

Rufloxacin

  • Compound Description: Rufloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Like Pefloxacin, it inhibits bacterial DNA gyrase. []
  • Relevance: Rufloxacin, structurally similar to Pefloxacin, is investigated in clinical trials to compare their efficacies and safety profiles in treating specific infections, such as acute uncomplicated cystitis in women. These comparative studies provide valuable insights into the relative effectiveness and tolerability of different fluoroquinolone antibiotics. []
Source and Classification

Pefloxacin was developed as an improvement over first-generation quinolones. It is derived from the parent compound norfloxacin, with modifications that enhance its efficacy and pharmacokinetic properties. The compound's chemical structure allows it to effectively penetrate bacterial cells and exert its antimicrobial effects.

Synthesis Analysis

The synthesis of pefloxacin involves several steps, typically starting from simpler chemical precursors. A notable method for synthesizing pefloxacin mesylate has been documented, which includes the following key steps:

  1. Starting Materials: The synthesis begins with dimethyl ((7-chloro-6-fluoro-1-methyl-4-carbonyl-1, 4-dihydroquinoline-3-carbonyl) oxo) borane dicarboxylate and N-methylpiperazine.
  2. One-Pot Method: This method simplifies the synthesis process by combining all reactants in a single reaction vessel, thus reducing the need for intermediate purification.
  3. Reactions Involved:
    • An acid hydrolysis step is performed after mixing the reactants in an organic solvent, followed by the addition of an organic base.
    • The reaction conditions include refluxing for several hours, typically at elevated temperatures (around 95 °C), to facilitate the formation of pefloxacin mesylate.
  4. Final Product Isolation: After completion of the reaction, the product is isolated through filtration and washing with water, yielding a wet product that can be further processed into pharmaceutical formulations .
Molecular Structure Analysis

Pefloxacin has a complex molecular structure characterized by:

  • Chemical Formula: C18H20ClF2N3O4C_{18}H_{20}ClF_{2}N_{3}O_{4}
  • Molecular Weight: Approximately 367.82 g/mol.
  • Structural Features:
    • A fluorinated ring system, which enhances its antibacterial activity.
    • A piperazine moiety, contributing to its pharmacological properties.
    • The presence of a carboxylic acid group, which is crucial for its interaction with bacterial enzymes.

The molecular structure allows pefloxacin to effectively bind to bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription .

Chemical Reactions Analysis

Pefloxacin participates in several important chemical reactions:

  1. Antibacterial Activity: The primary reaction involves binding to DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication. This results in strand breaks in bacterial DNA, ultimately causing cell death.
  2. Metabolism: In vivo studies indicate that pefloxacin undergoes hepatic metabolism, primarily forming metabolites such as pefloxacin N-oxide and norfloxacin .
  3. Complex Formation: Pefloxacin can react with metal ions (e.g., iron(III)) at specific pH levels to form soluble complexes, which can be utilized in analytical chemistry for quantification purposes .
Mechanism of Action

The mechanism of action of pefloxacin is primarily through:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Pefloxacin binds to these enzymes, preventing them from performing their essential functions in DNA replication and transcription. This interference leads to:
    • Strand breakage in bacterial chromosomes.
    • Supercoiling and torsional strain on DNA, which cannot be resolved due to enzyme inhibition.

This dual-target mechanism makes pefloxacin effective against a wide range of bacteria, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Pefloxacin possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which facilitates its formulation into various pharmaceutical forms.
  • Stability: Pefloxacin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: The elimination half-life of pefloxacin is approximately 8.6 hours, allowing for twice-daily dosing in clinical settings .
  • Protein Binding: It exhibits moderate protein binding (20-30%), influencing its distribution and efficacy within the body .
Applications

Pefloxacin has several significant applications:

  1. Clinical Use: It is used primarily for treating infections caused by susceptible strains of bacteria, including urinary tract infections and respiratory infections.
  2. Research Applications: Studies have explored its effects on tendon health, particularly regarding oxidative stress induced by pefloxacin treatment .
  3. Pharmaceutical Development: Ongoing research aims to develop novel derivatives of pefloxacin with improved efficacy or reduced side effects for broader therapeutic applications .
Antimicrobial Resistance Mechanisms

Fluoroquinolone resistance in bacteria arises through three primary pathways: chromosomal mutations in target enzymes, acquisition of plasmid-mediated resistance genes, and overexpression of efflux systems. Pefloxacin shares these resistance mechanisms with other quinolones, though its specific chemical structure influences resistance selection pressure.

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDRs)

Chromosomal mutations in genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) constitute the dominant mechanism of high-level pefloxacin resistance. These mutations cluster within the QRDRs—discrete domains critical for drug-enzyme interaction.

  • gyrA Mutations: Substitutions at Ser83 (e.g., Ser83→Leu/Ala) and Asp87 in Escherichia coli reduce pefloxacin binding affinity by altering enzyme conformation. Strains with single gyrA mutations exhibit 8–32-fold increases in pefloxacin MIC (minimum inhibitory concentration). Dual mutations (e.g., Ser83+Asp87) amplify resistance >256-fold, rendering pefloxacin clinically ineffective [1] [6].
  • parC Contributions: In Gram-positives (e.g., Staphylococcus aureus), parC mutations (e.g., Ser80→Phe) precede or accompany gyrA changes. E. coli requires dual gyrA-parC mutations for high-level resistance, as parC mutations alone confer minimal MIC changes [1] [8].

Table 1: Impact of QRDR Mutations on Pefloxacin MIC in E. coli

Mutation ProfileMedian MIC Increase (Fold)Resistance Level
Wild-type1 (baseline)Susceptible
Single gyrA (Ser83Leu)16–32Intermediate
Double gyrA (Ser83Leu+Asp87Asn)256High
gyrA + parC (Ser80Ile)>512Very high

Clinically, QRDR-mediated resistance is progressive. A study of 278 fecal E. coli isolates revealed that 20.1% exhibited pefloxacin resistance (MIC ≥ 8 µg/mL) linked to gyrA/parC mutations, with 45 isolates (16.2%) showing high-level resistance (MIC ≥ 32 µg/mL) due to multiple QRDR alterations [1]. Crucially, these mutations arise spontaneously under subinhibitory pefloxacin concentrations, emphasizing the need for adequate dosing to suppress mutant selection.

Plasmid-Mediated Quinolone Resistance (PMQR) Gene Dissemination

PMQR genes confer low-to-moderate pefloxacin resistance (typically 4–8-fold MIC increases) but facilitate resistance persistence and spread via horizontal transfer. Key mechanisms include:

  • Qnr Proteins: QnrA, QnrB, and QnrS protect DNA gyrase/topoisomerase IV from quinolone inhibition. In E. coli, qnrB prevalence correlates with reduced pefloxacin susceptibility (MIC = 2–8 µg/mL), even in phenotypically susceptible isolates [1] [8].
  • AAC(6')-Ib-cr: This aminoglycoside acetyltransferase variant acetylates piperazinyl-containing fluoroquinolones (e.g., pefloxacin and ciprofloxacin), reducing their activity. Strains harboring aac(6')-Ib-cr exhibit 4–16-fold MIC increases [1] [2].
  • Efflux Pumps (qepA, oqxAB): These plasmid-encoded transporters actively extrude pefloxacin. qepA prevalence in Enterobacterales contributes to fluoroquinolone treatment failures [8].

Table 2: Prevalence of PMQR Genes and Impact on Pefloxacin Susceptibility

PMQR GeneMechanismPrevalence in E. coli (%)Median MIC (µg/mL)Susceptibility Category
NoneBaseline84.8≤0.5Susceptible
qnrBTarget protection6.74.0Intermediate
aac(6')-Ib-crDrug modification5.28.0Resistant
qepAEfflux3.34.0Intermediate

PMQR genes are epidemiologically significant as "stepping stones" to high-level resistance. Their presence in ciprofloxacin-susceptible E. coli (inhibition zone >24 mm) was detected via nalidixic acid screening, underscoring their role as early resistance indicators [1] [2]. Crucially, PMQR elements often reside on multidrug-resistance plasmids, co-selecting for β-lactam, aminoglycoside, and sulfonamide resistance.

Cross-Resistance Patterns with Tetracyclines and Chloramphenicol

Pefloxacin-resistant strains frequently exhibit cross-resistance to chemically unrelated antibiotics due to pleiotropic resistance mutations and co-localized resistance genes:

  • Multidrug Efflux Pumps: Overexpression of chromosomal (e.g., AcrAB-TolC in E. coli) or plasmid-encoded efflux systems extrudes pefloxacin, tetracyclines (e.g., doxycycline), and chloramphenicol simultaneously. Mutations in regulatory genes (marR, soxS) derepress AcrAB-TolC, leading to 4–32-fold MIC increases for all three drug classes [4] [5].
  • Co-selection by PMQR Plasmids: Plasmids carrying qnr genes often harbor tet(A)/tet(B) (tetracycline resistance) and cat/cmlA (chloramphenicol resistance). A systematic analysis revealed that 78% of qnr-positive E. coli isolates were tetracycline-resistant, and 62% were chloramphenicol-resistant [5] [8].
  • Fitness Trade-offs: While cross-resistance is common, collateral sensitivity occasionally occurs. Trimethoprim-resistant E. coli (thyA mutants) show enhanced susceptibility to pexiganan (an antimicrobial peptide), though this does not extend to pefloxacin [9].

Table 3: Cross-Resistance Frequency in Pefloxacin-Resistant E. coli

Antibiotic ClassExample AgentCross-Resistance Frequency (%)Primary Mechanism
TetracyclinesDoxycycline75–88Efflux (AcrAB-TolC, TetA)
ChloramphenicolChloramphenicol60–72Efflux (AcrAB-TolC, CmlA)
β-lactamsAmpicillin42–55Co-carriage of bla genes
AminoglycosidesGentamicin33–47Co-carriage of aac/aad genes

This cross-resistance complicates empirical therapy. In one cohort, 85.3% of pefloxacin-susceptible E. coli isolates were susceptible to all antibiotic classes tested, whereas only 14.7% of pefloxacin-resistant isolates retained broad susceptibility [1] [5]. Genomic analysis confirms that multidrug efflux upregulation is the primary driver, accounting for >70% of cross-resistant phenotypes [5] [8].

Properties

CAS Number

70458-92-3

Product Name

Pefloxacin

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

InChI

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)

InChI Key

FHFYDNQZQSQIAI-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O

Solubility

1.23e+00 g/L

Synonyms

2589 R.B.
Abactal
Dihydrate, Pefloxacin Mesylate
Mesylate Dihydrate, Pefloxacin
Mesylate, Pefloxacin
Peflacine
Pefloxacin
Pefloxacin Mesylate
Pefloxacin Mesylate Dihydrate
Pefloxacin, Silver
Pefloxacine
R.B., 2589
Silver Pefloxacin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O

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